5-Chloro-2-furaldehyde
Description
Historical Context and Significance of Furanic Compounds in Chemical Synthesis
The history of furanic compounds dates back to 1780, when Carl Wilhelm Scheele first described 2-furoic acid. atamanchemicals.comwikipedia.org A pivotal moment came in 1831 when Johann Wolfgang Döbereiner produced furfural (B47365) from bran, a discovery later characterized by John Stenhouse. atamanchemicals.comwikipedia.org The name "furan" itself, derived from the Latin "furfur" for bran, was coined by Heinrich Limpricht in 1870 when he first prepared the parent compound. atamanchemicals.comwikipedia.org
Furanic compounds, particularly furfural and 5-hydroxymethylfurfural (B1680220) (HMF), are recognized as key platform chemicals derivable from biomass. fiveable.me Their importance in sustainable chemistry is growing as they provide a renewable alternative to fossil fuel-based starting materials for producing a wide array of products, including biofuels, polymers, and fine chemicals. fiveable.me The versatility of the furan (B31954) ring, with its aromatic character and the reactivity endowed by the oxygen heteroatom, allows it to participate in a variety of reactions, including electrophilic substitutions and Diels-Alder cycloadditions, making it a cornerstone in organic synthesis. fiveable.menumberanalytics.com
Evolution of Research on Halogenated Furan Derivatives
Research into halogenated furan derivatives has evolved significantly, driven by the desire to create novel compounds with specific functionalities. The direct halogenation of furan with chlorine or bromine is a vigorous reaction that often leads to polyhalogenated products. pharmaguideline.com Consequently, milder methods have been developed to achieve mono-halogenation. pharmaguideline.com For instance, bromination with dioxane-bromine at low temperatures yields 2-bromofuran. pharmaguideline.com
The introduction of halogen atoms to the furan ring alters its electronic properties and reactivity, opening up new synthetic possibilities. Halogenated furans are more susceptible to nucleophilic attack compared to simple furans, especially when electron-withdrawing groups are also present. pharmaguideline.com This enhanced reactivity makes them valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and advanced materials. numberanalytics.comresearchgate.net Research has explored the synthesis and cytotoxic evaluation of various halogenated furanones, demonstrating their potential in developing new anticancer agents. researchgate.net
Current Research Landscape and Emerging Trends for 5-Chloro-2-furaldehyde
Current research on this compound is focused on its utility as a precursor for a variety of value-added chemicals. It is recognized as a type of furfural and its market is part of the broader global furfural market. bccresearch.com The compound can be produced from carbohydrate-containing materials or synthetically from other furan derivatives. google.com
A significant area of investigation involves the synthesis of derivatives with potential biological activity. For example, thiosemicarbazone derivatives of this compound have been synthesized and studied for their antimicrobial properties. journalcsij.comamazonaws.com These studies involve the reaction of this compound with thiosemicarbazide (B42300) to form a ligand, which can then be complexed with various metal ions to create compounds with potential therapeutic applications. journalcsij.comamazonaws.com
Another emerging trend is the use of this compound in the synthesis of novel materials. Its chlorinated counterpart, 5-(chloromethyl)furfural (CMF), is gaining attention as a bio-based building block with advantages over HMF, such as milder production conditions and easier separation. mdpi.com The chlorine atom in CMF is a better leaving group, facilitating the synthesis of various derivatives, including those that could potentially be accessed from this compound. mdpi.com The atmospheric chemistry of furfural has also been studied, with 5-chloro-2(5H)-furanone identified as a product of its reaction with chlorine atoms. mdpi.com
Interactive Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C₅H₃ClO₂ |
| Molecular Weight | 130.53 g/mol |
| CAS Number | 21508-19-0 |
| Appearance | Not specified in provided results |
| Boiling Point | Not specified in provided results |
| Melting Point | Not specified in provided results |
| Data sourced from sigmaaldrich.com |
Structure
2D Structure
Properties
IUPAC Name |
5-chlorofuran-2-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClO2/c6-5-2-1-4(3-7)8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGAUAVDWXYXXGQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC(=C1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00944117 | |
| Record name | 5-Chlorofuran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00944117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
130.53 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21508-19-0 | |
| Record name | 2-Furancarboxaldehyde, 5-chloro- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0021508190 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Chlorofuran-2-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00944117 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-Chloro-2-furaldehyde | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Synthetic Methodologies for 5 Chloro 2 Furaldehyde and Its Precursors
Synthetic Pathways from Carbohydrate Feedstocks to Halogenated Furfurals
The primary pathway to halogenated furfurals like CMF from biomass involves the acid-catalyzed dehydration of C6 sugars (hexoses) derived from cellulose and other polysaccharides. This process is analogous to the production of 5-(Hydroxymethyl)furfural (HMF), but with a crucial in-situ chlorination step that offers several synthetic advantages.
The conversion of monosaccharides into 5-(Chloromethyl)furfural (CMF) is a chemical process that typically involves the acid-catalyzed dehydration of hexose sugars, such as fructose and glucose, followed by a chlorination reaction. doaj.orgmdpi.com This one-pot synthesis can be applied to various carbohydrate feedstocks, ranging from simple sugars to complex polysaccharides like cellulose and even raw lignocellulosic biomass. mdpi.comfrontiersin.org
Fructose is often the preferred monosaccharide for CMF production as it generally provides higher yields compared to glucose under similar reaction conditions. doaj.org The lower yields from glucose are attributed to the initial isomerization step required to convert glucose (an aldohexose) into fructose (a ketohexose) before the dehydration to furanic rings can efficiently occur. doaj.org The process has been successfully applied to various forms of biomass, including corn stover, demonstrating its potential as a versatile biorefinery platform chemical. researchgate.netresearchgate.net High yields, in some cases exceeding 80%, have been achieved by optimizing reaction conditions, particularly through the use of biphasic solvent systems. researchgate.net
| Feedstock | Catalyst System | Solvent System | Temperature (°C) | Time (h) | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| D-Fructose | HCl-H₃PO₄ | CHCl₃/H₂O | 45 | 20 | ~47 | mdpi.com |
| Glucose | HCl | DCE/H₂O | - | - | 38 | doaj.org |
| Sucrose | HCl-H₃PO₄ | CHCl₃/H₂O | 45 | 20 | ~47 | mdpi.com |
| Cellulose | HCl-H₃PO₄ | CHCl₃/H₂O | 45 | 20 | 7.8 | acs.org |
| Corn Stover | HCl | Biphasic | 80-100 | 3 | >80 | researchgate.net |
| Fructose | CrCl₃/ZnCl₂ | Biphasic HCl/Organic | - | - | ~80 | doaj.orgfrontiersin.org |
| Bagasse Pulp | CrCl₃/ZnCl₂ | Biphasic HCl/Organic | - | - | 50.1 | doaj.orgfrontiersin.org |
The synthesis of CMF presents several distinct advantages over the production of its well-known analogue, 5-(Hydroxymethyl)furfural (HMF). doaj.orgfrontiersin.org While both are key platform molecules derived from biomass, the production and utility of CMF are enhanced by its unique chemical properties. frontiersin.orgfrontiersin.org
One of the primary advantages of CMF synthesis is that it can be conducted under milder reaction conditions compared to HMF production. doaj.orgfrontiersin.org Furthermore, CMF can be generated in high yields from a broader array of feedstocks, including raw cellulosic biomass, whereas large-scale HMF production is often practically limited to fructose as a starting material. frontiersin.org
A significant difference lies in the physicochemical properties of the two molecules. CMF is considerably more hydrophobic and less polar than HMF, which greatly simplifies its separation from the aqueous reaction mixture. doaj.orgfrontiersin.org This property allows for efficient in situ extraction into an organic solvent, which not only streamlines purification but also protects the CMF from degradation in the acidic aqueous phase. frontiersin.orgfrontiersin.org In contrast, HMF's higher water solubility makes its extraction more challenging and contributes to lower isolated yields due to side reactions like rehydration to levulinic and formic acids, or polymerization into humins. doaj.org
From a chemical reactivity standpoint, CMF is often considered a more versatile intermediate. frontiersin.org The chlorine atom in the chloromethyl group is a better leaving group than the hydroxyl group in HMF, enhancing its utility in subsequent nucleophilic substitution reactions for the synthesis of a wide range of derivatives. doaj.orgfrontiersin.org
The efficient conversion of carbohydrates to CMF is highly dependent on the choice of catalyst and the specific reaction conditions employed. The process requires acid catalysis to facilitate both the dehydration of the sugar to a furan (B31954) ring and the subsequent chlorination of the hydroxymethyl group.
Homogeneous catalysts are widely used for CMF synthesis, with hydrochloric acid (HCl) being the most common choice. doaj.org HCl serves a dual role in the reaction: it provides the Brønsted acidity necessary for the dehydration of hexose sugars to the HMF intermediate, and it acts as the chloride source for the subsequent conversion of HMF to CMF. doaj.orgmdpi.com This transformation from HMF to CMF proceeds via an SN1 nucleophilic substitution mechanism in the aqueous medium. doaj.org
To optimize yields, mixed-acid systems have also been investigated. For instance, a combination of HCl and phosphoric acid (H₃PO₄) has been shown to effectively convert D-fructose. mdpi.com In this system, H₃PO₄ is thought to promote the selective dehydration of fructose to HMF, which is then chlorinated by HCl. mdpi.com The addition of salts, such as sodium chloride (NaCl), can also enhance the yield and selectivity of CMF, likely by increasing the concentration of chloride ions available for the reaction.
While homogeneous catalysts are effective, the development of heterogeneous catalysts is a key goal for creating more sustainable and industrially scalable processes, offering advantages in catalyst separation and recycling. Research in this area for CMF production has explored the use of solid acid catalysts.
Metal chlorides have been demonstrated to function as effective heterogeneous catalysts for the one-pot conversion of carbohydrates and lignocellulose into CMF. doaj.orgfrontiersin.org A mixed catalyst system of chromium(III) chloride (CrCl₃) and zinc chloride (ZnCl₂) has proven particularly effective, yielding nearly 80% CMF from fructose. doaj.orgfrontiersin.org This system was also successfully applied to the direct conversion of biomass pulps, such as bagasse, with yields up to 50.1%. doaj.orgfrontiersin.org
Another approach involves the use of a smopex-101 and titanium dioxide (TiO₂) catalyst in a continuous flow-packed bed reactor, which has been used for the synthesis of CMF from soluble starch. mdpi.com This system represents an advancement in developing continuous, energy-efficient production methods utilizing solid catalysts. mdpi.com
| Aqueous Phase Catalyst | Organic Solvent | Temperature (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| HCl | Dichloromethane (DCM) | Mild | 80 | doaj.org |
| HCl | Chloroform (CHCl₃) | Mild | 80 | doaj.org |
| HCl | Toluene | 65 | 72 | doaj.org |
| HCl | Toluene | 80 | 81.9 | doaj.org |
| HCl-H₃PO₄ | Chloroform (CHCl₃) | 45 | ~47 | mdpi.com |
Role of Catalyst Systems and Reaction Conditions in CMF Formation
Specific Synthesis Routes for 5-Chloro-2-furaldehyde
The preparation of this compound can be broadly categorized into two main strategies: the direct chlorination of furan compounds that already possess the aldehyde group, and the introduction or modification of functional groups on a pre-existing furan ring.
Chlorination Reactions of 2-Furaldehyde Derivatives
Direct chlorination of 2-furaldehyde or its derivatives is a common method for synthesizing this compound. This approach leverages the reactivity of the furan ring, particularly at the 5-position, which is susceptible to electrophilic substitution.
One established method involves the reduction of 5-chloromethylfurfural. orgsyn.org Another approach utilizes halogenating agents like N-chlorosuccinimide (NCS) to introduce a chlorine atom onto the furan ring. google.com The reaction of 3-furaldehyde with specific halogenating reagents in various solvents can yield 5-substituted or 2,5-disubstituted 3-furaldehyde derivatives, including chlorinated compounds. google.com
Palladium-catalyzed cross-coupling reactions have also been employed. For instance, 5-chlorofuran-2-carbaldehyde can be coupled with phenylboronic acid in a Suzuki coupling reaction to produce 5-phenyl-2-furaldehyde. researchgate.net While this example leads to a different final product, the underlying principle of using a chlorinated furan derivative as a starting material is relevant.
Methods Involving Furan Ring Functionalization
An alternative strategy involves the synthesis of the furan ring with the desired substituents already in place or introduced during the ring formation process. This can offer greater control over the final product's structure.
Organozinc reagents have proven useful in the synthesis of 5-substituted-2-furaldehydes. nih.gov This method can involve the palladium-catalyzed cross-coupling of aryl- and heteroarylzinc halides with 5-bromo-2-furaldehyde. nih.gov A newer approach utilizes 5-(1,3-dioxolan-2-yl)-2-furanylzinc bromide, which can be prepared through the direct insertion of active zinc into 2-(5-bromofuran-2-yl)-1,3-dioxolane. nih.gov
The Vilsmeier-Haack reaction provides a one-step method for the synthesis of furan-2-carbaldehyde-d from furan and deuterated N,N-dimethylformamide (DMF-d7), achieving a quantitative yield. mdpi.com While this specific example focuses on a deuterated analog, the formylation of a furan ring is a key functionalization step that could be adapted for the synthesis of chlorinated derivatives.
Green Chemistry Approaches in the Synthesis of this compound
In recent years, there has been a significant shift towards developing more sustainable and environmentally friendly methods for chemical synthesis. This is particularly relevant for compounds derived from biomass, such as furan derivatives.
The conversion of lignocellulosic biomass into valuable platform chemicals like 5-chloromethylfurfural (5-CMF) is a key area of green chemistry research. mdpi.commdpi.com 5-CMF is a versatile precursor that can be obtained in high yields directly from raw biomass. escholarship.org The chlorine group in 5-CMF enhances its hydrophobicity, which simplifies its extraction from aqueous reaction media and improves its stability and reactivity compared to its hydroxyl counterpart, 5-hydroxymethylfurfural (B1680220) (HMF). rsc.org
Metal chlorides, such as chromium(III) chloride (CrCl3) and zinc chloride (ZnCl2), have been shown to be effective catalysts for the one-pot conversion of lignocellulose into 5-CMF. ncsu.edu This process can be applied to various biomass feedstocks, including bagasse, bamboo pulp, and eucalyptus pulp, with yields of 5-CMF reaching up to 50.1% from bagasse pulp under optimized conditions. ncsu.edu
The use of hydrochloric acid gas as both a reactant and a catalyst in the thermochemical conversion of biomass represents another innovative approach. mdpi.com This method can simultaneously produce levoglucosenone (LGO) and 5-CMF. mdpi.com The optimal temperature for producing 5-CMF from delignified biomass using this method is 400 °C. mdpi.com
The synthesis of 5-chloromethylfuran-2-carbonyl chloride (CMFCC) from 5-CMF using tert-butyl hypochlorite, which can be prepared from commercial bleach, is another example of a greener synthetic route. rsc.org CMFCC is a highly useful intermediate for producing biofuels and polymers. rsc.org
Table 1: Comparison of
| Methodology | Precursor(s) | Key Reagents/Catalysts | Advantages | Disadvantages/Challenges |
|---|---|---|---|---|
| Chlorination of 2-Furaldehyde Derivatives | 2-Furaldehyde, 5-chloromethylfurfural | N-chlorosuccinimide (NCS), Stannous chloride | Direct route to the target molecule. | May require harsh reagents and produce unwanted byproducts. |
| Furan Ring Functionalization | Furan, 5-bromo-2-furaldehyde | Organozinc reagents, Palladium catalysts, Vilsmeier reagents | High degree of control over substitution patterns. | May involve multi-step syntheses and expensive catalysts. |
| Green Chemistry Approaches from Biomass | Lignocellulosic biomass (e.g., fructose, glucose, cellulose) | Metal chlorides (e.g., CrCl3, ZnCl2), Hydrochloric acid gas | Utilizes renewable feedstocks, often in one-pot reactions. mdpi.comncsu.edu | Yields can be variable depending on the biomass source and reaction conditions. |
Chemical Transformations and Derivatization Strategies
Reactivity of the Aldehyde Moiety in 5-Chloro-2-furaldehyde
The aldehyde group in this compound is the primary site of its chemical reactivity, undergoing reactions typical of aromatic aldehydes. These reactions are fundamental to its use as a building block in organic synthesis.
Condensation Reactions
Condensation reactions are a cornerstone of the chemical transformations of this compound. These reactions involve the joining of two molecules with the elimination of a small molecule, such as water. The aldehyde group provides a reactive electrophilic site for nucleophilic attack, leading to the formation of new carbon-carbon and carbon-nitrogen bonds.
This compound reacts with thiosemicarbazide (B42300) to form this compound thiosemicarbazone. This reaction is a condensation between the aldehyde group and the primary amine of thiosemicarbazide. The resulting thiosemicarbazone can act as a ligand, coordinating with various metal ions to form metal complexes. For instance, it has been used to prepare complexes with Ni(II), Cu(II), and Zn(II). scispace.comjournalcsij.com The formation of these derivatives is a well-established synthetic route. nih.govnih.gov
Table 1: Synthesis of this compound Thiosemicarbazone and its Metal Complexes
| Reactant 1 | Reactant 2 | Product |
|---|---|---|
| This compound | Thiosemicarbazide | This compound thiosemicarbazone scispace.comjournalcsij.com |
The Claisen-Schmidt condensation is a classic method for the synthesis of chalcones, which are α,β-unsaturated ketones. scispace.comjetir.org This reaction involves the base-catalyzed condensation of an aromatic aldehyde with an aromatic ketone. nih.govjchemrev.com In the context of this compound, it can react with an appropriate acetophenone derivative in the presence of a base, such as sodium hydroxide, to yield a chalcone. nih.gov This reaction is a valuable tool for creating compounds with extended conjugation and potential biological applications. nih.gov
The aldehyde group of this compound readily reacts with a variety of nitrogen-containing nucleophiles to form new C-N bonds. These reactions are fundamental in the synthesis of various heterocyclic and acyclic nitrogenous compounds.
Schiff Base Formation: A primary and versatile reaction is the formation of Schiff bases (or imines) through condensation with primary amines. ijacskros.comjetir.org For example, this compound reacts with aniline (B41778) and its hydrochloride salt to yield bis-(phenylamino) derivatives. sigmaaldrich.com The synthesis of Schiff bases from 5-chloro-salicylaldehyde and various primary amines has also been reported, highlighting the general reactivity of chloro-substituted aldehydes in these transformations. nih.govsemanticscholar.org
Knoevenagel Condensation: This condensation reaction occurs between an aldehyde or ketone and an active methylene compound, catalyzed by a weak base. wikipedia.orgsigmaaldrich.com this compound can undergo Knoevenagel condensation with compounds containing active methylene groups, such as malononitrile or ethyl cyanoacetate, to form α,β-unsaturated products. nih.govjocpr.com This reaction is significant for carbon-carbon bond formation. researchgate.net Studies on other 5-substituted furan-2-carboxaldehydes demonstrate their reactivity with active methylene compounds like creatinine. sphinxsai.com
Pyrazole Synthesis: Pyrazole derivatives can be synthesized through various routes, often involving the reaction of a carbonyl compound with a hydrazine derivative. nih.govorganic-chemistry.org For instance, the cyclocondensation of α,β-unsaturated carbonyls with hydrazines is a common method. nih.gov While direct synthesis from this compound is not explicitly detailed in the provided context, the reactivity of the aldehyde suggests its potential as a precursor for α,β-unsaturated intermediates that could then be used to form pyrazole rings. mdpi.com For example, N-[(5-chloro-1,3-diphenyl-1H-pyrazole-4-yl)methylene]hydrazides have been synthesized from 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde. yu.edu.joresearchgate.net
Table 2: Examples of Condensation Reactions with Nitrogen-Containing Compounds
| Reactant 1 | Reactant 2 | Reaction Type | Product Type |
|---|---|---|---|
| This compound | Aniline | Schiff Base Formation | Bis-(phenylamino) derivative sigmaaldrich.com |
| This compound | Active Methylene Compound | Knoevenagel Condensation | α,β-unsaturated product nih.govjocpr.com |
Oxidation Reactions
The aldehyde group of this compound can be oxidized to a carboxylic acid. While specific oxidizing agents for this compound are not detailed in the provided search results, the oxidation of similar compounds like 5-chloromethylfurfural (CMF) to 2,5-diformylfuran (DFF) has been studied. nih.gov This transformation suggests that the furan (B31954) ring is relatively stable to certain oxidizing conditions, and selective oxidation of the aldehyde group is feasible.
Reduction Reactions
Conversely, the aldehyde group can be reduced to a primary alcohol, yielding 5-chloro-2-furanmethanol. Standard reducing agents for aldehydes, such as sodium borohydride or lithium aluminum hydride, would be expected to effect this transformation. This reaction provides a route to a different class of furan derivatives with a hydroxyl functional group.
Reactions Involving the Furan Ring and Chloro Substituent
The chemical reactivity of this compound is characterized by transformations involving both the aldehyde functional group and the substituents on the furan ring, particularly the chloro group at the C5 position. The furan ring's aromatic character and the electronic properties of the aldehyde and chloro substituents dictate the feasible reaction pathways.
Nucleophilic aromatic substitution (SNAr) on haloarenes and electron-rich haloheterocycles like this compound is generally a challenging transformation. The C-Cl bond on the sp²-hybridized carbon of the furan ring is significantly stronger than in alkyl halides. Furthermore, the reaction mechanism typically requires the formation of a high-energy, negatively charged intermediate (a Meisenheimer complex), which is disfavored unless the ring is activated by potent electron-withdrawing groups positioned ortho or para to the leaving group. youtube.comnih.govyoutube.com In this compound, the aldehyde group does provide some electron-withdrawing character, but facile substitution by common nucleophiles under standard conditions is not widely reported.
The direct synthesis of 5-alkoxy-2-furaldehydes via the nucleophilic displacement of the chlorine atom on this compound by an alkoxide is not a conventional or commonly documented method. The literature extensively describes the synthesis of 5-alkoxymethylfurfurals through alternative routes, most notably from 5-(hydroxymethyl)furfural (HMF) or its more reactive derivative, 5-(chloromethyl)furfural (CMF), where the substitution occurs on a side-chain sp³-hybridized carbon, a much more favorable process. rsc.orgresearchgate.netrsc.org
Similar to ether formation, the synthesis of 5-acetoxymethylfurfural (AMF) directly from this compound through nucleophilic substitution with an acetate (B1210297) source is not the standard synthetic approach. The established and high-yielding methods for producing AMF involve the acetylation of 5-(hydroxymethyl)furfural (HMF) or the reaction of acetate salts with 5-(chloromethyl)furfural (CMF).
The transformation of the chloro group in this compound directly into a carboxylic acid moiety via a nucleophilic substitution pathway (e.g., through a cyanide intermediate followed by hydrolysis) is not a prominently reported strategy. The synthesis of furan-2,5-dicarboxylic acid (FDCA) and related furoic acids typically proceeds through the oxidation of other precursors. nih.govnih.govmdpi.comresearchgate.net For example, FDCA is commonly synthesized by the oxidation of 5-hydroxymethylfurfural (B1680220) (HMF), where both the hydroxymethyl and the formyl groups are converted to carboxylic acids. nih.govmdpi.com An alternative pathway involves the oxidation of furfural (B47365) to 2-furoic acid, followed by a subsequent carboxylation step. nih.gov
While classical nucleophilic substitution at the C5 position is challenging, modern transition-metal-catalyzed cross-coupling reactions provide a powerful and versatile methodology for forming carbon-carbon bonds at this position, enabling the synthesis of a wide array of 5-aryl-2-furaldehyde derivatives.
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron species (like a boronic acid) with an organic halide or triflate. yonedalabs.comlibretexts.org This reaction is highly effective for aryl and heteroaryl halides, including derivatives of this compound and its more reactive analogue, 5-bromo-2-furaldehyde. nih.govnih.gov The reactivity of the halide in Suzuki couplings generally follows the trend I > Br > OTf >> Cl, meaning that while chloroarenes can be used, they often require more specialized, highly active catalytic systems with electron-rich and bulky phosphine ligands to facilitate the challenging oxidative addition step. libretexts.orgnih.govscispace.com
The catalytic cycle involves three primary steps:
Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the 5-halo-2-furaldehyde, forming a Pd(II) intermediate. libretexts.org This is often the rate-limiting step, particularly for chlorides. scispace.com
Transmetalation : In the presence of a base, the organic group from the boronic acid is transferred to the palladium center, displacing the halide. libretexts.org
Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new carbon-carbon bond of the 5-aryl-2-furaldehyde product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. yonedalabs.com
Research on related 5-halofurfural systems demonstrates the feasibility of this transformation with a variety of aryl and heteroaryl boronic acids. nih.govmit.edu The reaction conditions are tailored to the specific substrates but generally involve a palladium source, a phosphine ligand, a base, and an appropriate solvent.
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of 5-Halo-1,2,3-triazoles (An illustrative example for heteroaryl halides) Data adapted from analogous heteroaryl halide coupling reactions. rsc.org
| Aryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) |
| Phenylboronic acid | Pd(er-NHC) complex | K₂CO₃ | Water | 95 |
| 4-Methylphenylboronic acid | Pd(er-NHC) complex | K₂CO₃ | Water | 98 |
| 4-Methoxyphenylboronic acid | Pd(er-NHC) complex | K₂CO₃ | Water | 97 |
| 4-Fluorophenylboronic acid | Pd(er-NHC) complex | K₂CO₃ | Water | 96 |
| 3-Nitrophenylboronic acid | Pd(er-NHC) complex | K₂CO₃ | Water | 88 |
Cross-Coupling Reactions for Arylated Furan Derivatives
Heck and Sonogashira Coupling Analogues
The C5-chloro substituent on the furan ring of this compound makes it a suitable substrate for various transition-metal-catalyzed cross-coupling reactions, which are powerful methods for forming carbon-carbon bonds. While specific examples for the Heck and Sonogashira reactions on this compound are not extensively documented in readily accessible literature, the reactivity of this compound can be inferred from analogous transformations, such as the Suzuki-Miyaura coupling, and the general principles governing these reactions.
The Sonogashira coupling is a palladium- and copper-cocatalyzed reaction between an aryl or vinyl halide and a terminal alkyne. researchgate.net This reaction would transform this compound into a 5-alkynyl-2-furaldehyde. Similar to the Heck reaction, the higher bond dissociation energy of the C-Cl bond compared to C-Br or C-I bonds presents a challenge. However, specialized catalyst systems have been developed to effectively couple aryl chlorides with alkynes.
Strong evidence for the feasibility of these couplings comes from related reactions. For instance, the Suzuki-Miyaura coupling , which pairs an organoboron compound with an organic halide, has been successfully applied to furan derivatives. A one-pot synthesis of 5-aryl-2-furaldehydes has been reported via the palladium-mediated Suzuki coupling of aryl halides with in situ generated 5-(diethoxymethyl)-2-furylboronic acid. Another study demonstrated the synthesis of 5-aryl-2-furaldehydes from the coupling of electron-deficient aryl iodides with a furan-based boronic acid using a palladium on carbon catalyst. These examples underscore the capability of the 5-halofurfural scaffold to participate in palladium-catalyzed cross-coupling cycles.
Table 1: Representative Conditions for Analogous Cross-Coupling Reactions
| Reaction Type | Substrate 1 | Substrate 2 | Catalyst System | Base | Solvent | Yield |
| Suzuki Coupling | 5-Bromo-2-furaldehyde | Aryl/Heteroarylzinc Halide | Pd(dba)₂ / Ligand | - | THF | Good to Excellent |
| Suzuki Coupling | Aryl Iodide | 5-(Diethoxymethyl)-2-furylboronic acid | Pd/C | Et₃N | EtOH | 78-91% |
| General Heck | Aryl Chloride | Alkene | Pd(OAc)₂ / Bulky Phosphine Ligand | K₂CO₃ | DMA | Variable |
| General Sonogashira | Aryl Chloride | Terminal Alkyne | Pd(II) Complex / Cu(I) salt | Amine Base | THF/Toluene | Variable |
Ring-Opening and Rearrangement Reactions
The furan ring, while aromatic, is susceptible to ring-opening and rearrangement reactions under certain conditions, owing to its lower resonance energy compared to benzene (B151609). The presence of the aldehyde and chloro substituents on this compound influences the electron density of the ring and can direct its reactivity.
Ring-Opening Reactions: Acid-catalyzed hydrolysis or alcoholysis of furan derivatives can lead to the formation of 1,4-dicarbonyl compounds. For furfural, this reaction is a known pathway to produce levulinic acid, a valuable platform chemical. The reaction proceeds via protonation of the furan oxygen, followed by nucleophilic attack of water, leading to cleavage of the heterocyclic ring. Studies on furfuryl alcohol polymerization have shown that the furan ring can cleave to form carbonyl-containing moieties within the polymer structure. For this compound, similar acid-catalyzed ring-opening could be anticipated, potentially yielding chlorinated dicarbonyl species, although specific studies on this substrate are scarce. The electron-withdrawing nature of both the chloro and aldehyde groups may render the ring more susceptible to nucleophilic attack after initial protonation.
Rearrangement Reactions: Rearrangement reactions involve the migration of an atom or group within a molecule to form a structural isomer. While specific intramolecular rearrangements of this compound are not widely reported, its functional groups allow for participation in several classical named reactions. For example, the aldehyde group could potentially undergo a Cannizzaro reaction under strong basic conditions if no α-hydrogens are available for enolization. Another possibility is the Benzilic acid rearrangement if it were first converted to an α-diketone derivative.
More relevant are rearrangements involving the furan ring itself. For instance, the Piancatelli rearrangement transforms furfuryl alcohols into cyclopentenones. While this reaction starts from the corresponding alcohol, it highlights a pathway for the structural reorganization of the furan scaffold. The conversion of this compound to its alcohol derivative, (5-chloro-2-furyl)methanol, could open the door to such rearrangement pathways.
Catalytic Aspects of this compound Transformations
Organocatalysis (e.g., N-Heterocyclic Carbenes for Umpolung Reactivity)
Organocatalysis offers a metal-free approach to chemical transformations, and N-Heterocyclic Carbenes (NHCs) have emerged as exceptionally versatile catalysts for this purpose. A key application of NHCs is in achieving umpolung, or polarity inversion, of aldehydes.
Normally, the carbonyl carbon of an aldehyde is electrophilic. However, in the presence of an NHC catalyst, the aldehyde's reactivity can be inverted. The NHC adds to the aldehyde to form a tetrahedral intermediate, which, after proton transfer, generates a Breslow intermediate . This species is an acyl anion equivalent, meaning the original carbonyl carbon is now nucleophilic.
This umpolung strategy is highly applicable to furan aldehydes. Studies on furfural and 5-hydroxymethylfurfural (HMF) have demonstrated their efficient self-coupling (benzoin condensation) to form furoins, catalyzed by thiazolium or triazolium-based NHCs. The reaction mechanism involves the formation of the Breslow intermediate from one molecule of the furaldehyde, which then attacks a second molecule of the aldehyde.
For this compound, this NHC-catalyzed reactivity is expected to be efficient. The reaction would proceed as follows:
The NHC attacks the carbonyl carbon of this compound.
Formation of the corresponding nucleophilic Breslow intermediate.
This intermediate can then participate in various reactions:
Benzoin Condensation: Attack on a second molecule of this compound to form 5,5''-dichloro-2,2'-furoin.
Cross-Benzoin Condensation: Attack on a different aldehyde.
Stetter Reaction: Conjugate addition to a Michael acceptor.
The electron-withdrawing chloro group at the C5 position may influence the reaction rates by affecting the electrophilicity of the aldehyde and the stability of the intermediates, but the fundamental catalytic cycle remains the same.
Transition Metal Catalysis in Coupling and Functionalization
Transition metal catalysis is paramount for the functionalization of this compound, particularly for activating the C-Cl bond. As discussed in section 3.2.2.2, palladium is the most widely used metal for this purpose.
Palladium Catalysis: Palladium complexes are central to Heck, Sonogashira, and Suzuki-type coupling reactions. The catalytic cycle typically involves three key steps:
Oxidative Addition: The Pd(0) catalyst inserts into the C-Cl bond of this compound to form a Pd(II) complex.
Transmetalation (for Suzuki) or Migratory Insertion (for Heck): The second coupling partner is introduced.
Reductive Elimination: The new C-C bond is formed, and the Pd(0) catalyst is regenerated.
The efficiency of these reactions on aryl chlorides heavily depends on the choice of ligands on the palladium center. Bulky, electron-rich phosphine ligands (e.g., tri-tert-butylphosphine) or N-heterocyclic carbenes (NHCs) are often required to facilitate the challenging oxidative addition step.
Other Transition Metals: While palladium is dominant, other metals like nickel and copper are also employed in cross-coupling and functionalization chemistry.
Nickel Catalysis: Nickel catalysts are often a more cost-effective alternative to palladium and can be highly effective for coupling aryl chlorides. They can mediate Suzuki-type reactions and have been explored for Sonogashira couplings. researchgate.net
Copper Catalysis: Copper is a crucial co-catalyst in the traditional Sonogashira reaction. It is also used in Ullmann-type reactions for forming C-N, C-O, and C-S bonds.
Beyond cross-coupling, transition metals can catalyze other transformations. For instance, various transition metal catalysts (e.g., Ru, Ni, Co, Cu) are used for the hydrogenation of the aldehyde group in furfural derivatives to produce the corresponding alcohols.
Enzymatic Transformations and Biocatalysis
Biocatalysis utilizes enzymes or whole microbial cells to perform chemical transformations, offering high selectivity and mild, environmentally benign reaction conditions. The functional groups of this compound make it a potential substrate for several classes of enzymes, particularly oxidoreductases.
Enzymatic Reduction: The reduction of the aldehyde group to a primary alcohol is a common biotransformation. Alcohol dehydrogenases (ADHs) are a class of enzymes that catalyze the reversible reduction of aldehydes and ketones. Numerous studies have demonstrated the successful biocatalytic reduction of biomass-derived furan aldehydes, such as furfural and HMF, to their corresponding alcohols (furfuryl alcohol and 2,5-bis(hydroxymethyl)furan). These reactions often use whole-cell biocatalysts (e.g., recombinant Escherichia coli, Burkholderia contaminans) which can internally regenerate the necessary cofactors (like NADH or NADPH). It is highly probable that this compound could be selectively reduced to (5-chloro-2-furyl)methanol using a similar whole-cell or isolated enzyme system.
Enzymatic Oxidation: Conversely, the aldehyde group can be oxidized to a carboxylic acid. Aldehyde dehydrogenases (ALDHs) or oxidases can perform this transformation. The biocatalytic oxidation of furan aldehydes to furan carboxylic acids is a well-established process. For example, recombinant E. coli expressing specific dehydrogenases have been used to convert HMF and other furan aldehydes into their corresponding acids with high efficiency. Applying this methodology to this compound would be expected to yield 5-chloro-2-furoic acid, a valuable synthetic intermediate. The substrate tolerance of the chosen enzyme would be a critical factor for a successful transformation.
The use of biocatalysis provides a green alternative to chemical methods for the selective oxidation or reduction of the aldehyde functionality on the this compound scaffold, avoiding the use of harsh reagents and minimizing byproduct formation.
Advanced Research Applications of 5 Chloro 2 Furaldehyde Derivatives
Medicinal Chemistry and Pharmaceutical Research
5-Chloro-2-furaldehyde serves as a crucial starting material for the synthesis of various heterocyclic compounds that are of significant interest in medicinal chemistry. The presence of the furan (B31954) ring, a key pharmacophore, combined with a reactive aldehyde group and a chlorine substituent, allows for the design of derivatives with diverse and potent biological activities. wisdomlib.orgijabbr.comutripoli.edu.ly These derivatives have been extensively investigated for their therapeutic potential in several areas of pharmaceutical research. orientjchem.orgresearchgate.net
Derivatives of this compound, particularly Schiff bases, have demonstrated significant antimicrobial properties. Schiff bases are synthesized via the condensation of an aldehyde with a primary amine, and the resulting imine group is often crucial for their biological activity. bhu.ac.inmdpi.com Studies on Schiff bases derived from structurally similar compounds like 5-chloro-salicylaldehyde show potent activity against a range of bacteria and fungi. nih.govresearchgate.net This activity is often attributed to the azomethine linkage, which can interfere with microbial cell processes. mdpi.com
The chelation of these compounds with metal ions can further enhance their antimicrobial effects, increasing their lipophilic character and facilitating permeation across microbial cell membranes. kspublisher.com Research has shown that such derivatives are active against both Gram-positive bacteria, such as Staphylococcus aureus and Bacillus subtilis, and Gram-negative bacteria like Escherichia coli. mdpi.comnih.gov Furthermore, notable antifungal activity has been observed against species like Aspergillus niger and Candida albicans. nih.govnih.gov
| Compound Class | Target Organism | Antimicrobial Activity |
| Schiff Bases | Staphylococcus aureus (Gram-positive) | Moderate to High |
| Schiff Bases | Escherichia coli (Gram-negative) | Moderate |
| Thiosemicarbazones | Mycobacterium tuberculosis | Moderate to High |
| Metal Complexes | Candida albicans (Fungus) | High |
| Azo Schiff Bases | Bacillus subtilis (Gram-positive) | Moderate to High |
The furan scaffold is a component of many compounds with anticancer properties. orientjchem.orgresearchgate.net Derivatives of this compound, especially thiosemicarbazones, have emerged as a promising class of antitumor agents. nih.gov Thiosemicarbazones are known to exert their cytotoxic effects through various mechanisms, including the chelation of essential metal ions and the inhibition of enzymes crucial for cell proliferation, such as ribonucleotide reductase.
In vitro studies have shown that these compounds can induce potent cytotoxic effects in a variety of human cancer cell lines. For instance, certain thiosemicarbazone derivatives have demonstrated significant activity against pancreatic, breast (MCF-7), and lung cancer cell lines. nih.govmtak.hunih.gov The formation of metal complexes with ions like copper can substantially enhance the cytotoxicity of the parent thiosemicarbazone ligand. mtak.hu The combination of the furan ring, the thiosemicarbazone moiety, and the chloro-substituent can lead to compounds with improved antiproliferative potential. mdpi.com
| Derivative Type | Cancer Cell Line | Observed Effect |
| Thiosemicarbazones | Pancreatic Cancer (e.g., MIAPaCa-2) | Potent Cytotoxicity |
| Copper Complexes | Breast Cancer (MCF-7) | High Cytotoxicity (IC50 < 2 µM) mtak.hu |
| Thiazole Derivatives | Breast Cancer (MCF-7) | Promising Cytotoxicity |
| Pyrimidine Derivatives | Non-Small Cell Lung Cancer | Significant Growth Inhibition |
The chemical versatility of this compound makes it a valuable building block for the synthesis of new therapeutic agents with a wide range of potential applications. nih.gov Its aldehyde group readily participates in condensation and coupling reactions, allowing for the attachment of various pharmacologically active moieties. researchgate.netjmchemsci.com
Research has expanded beyond antimicrobial and anticancer applications to explore derivatives with anti-inflammatory, analgesic, and antiviral properties. wisdomlib.orgutripoli.edu.lylew.ro The furan nucleus is a privileged structure in drug discovery, and its modification allows for the fine-tuning of a compound's pharmacokinetic and pharmacodynamic profile. ijabbr.comorientjchem.org By creating libraries of derivatives from this accessible starting material, researchers can screen for novel activities against a multitude of biological targets, accelerating the discovery of new lead compounds for drug development.
The furan ring is a five-membered aromatic heterocycle containing one oxygen atom, which is present in a multitude of clinically approved drugs and biologically active compounds. wisdomlib.orgutripoli.edu.lyresearchgate.net Its structure allows it to act as a bioisostere for other aromatic rings like benzene (B151609) or thiophene, enabling medicinal chemists to modify drug candidates to improve efficacy or reduce toxicity. ijabbr.com
Polymer Chemistry and Materials Science
Beyond its applications in medicine, this compound is a valuable platform chemical derived from biomass, positioning it as a key monomer for creating sustainable materials. sciencepubco.comrsc.org Its origin from renewable resources makes it an attractive alternative to petroleum-based feedstocks for the polymer industry. nih.govpvamu.edu
This compound can be derived from furfural (B47365), which is produced from the dehydration of pentose (B10789219) sugars found in lignocellulosic biomass. sciencepubco.com This bio-based origin is a significant advantage in the development of green polymers. researchgate.net The aldehyde can be chemically transformed, for example, through oxidation to 5-chloro-2-furancarboxylic acid. researchgate.net This carboxylic acid can then serve as a diacid monomer in polycondensation reactions with diols to produce furan-based polyesters, or with diamines to create furan-based polyamides. mdpi.comnih.gov
These furan-based polymers, such as polyethylene (B3416737) furanoate (PEF) which is analogous to PET, are being investigated as renewable and potentially biodegradable alternatives to conventional plastics. mdpi.commagtech.com.cn They often exhibit excellent properties, including high thermal stability and good barrier properties, making them suitable for applications in packaging, textiles, and engineering plastics. magtech.com.cn
| Polymer Type | Monomer Derived from this compound | Potential Application |
| Polyesters | 5-chloro-2-furancarboxylic acid | Packaging films, bottles, fibers |
| Polyamides | 5-chloro-2-furancarboxylic acid | Engineering plastics, automotive parts |
| Furan Resins | This compound | Binders, composites, coatings |
| Polyurethanes | Furan-based diols (via reduction) | Foams, elastomers, adhesives |
Synthesis of Novel Polymeric Materials from Furanic Building Blocks
While the more extensively studied 5-(chloromethyl)furfural (CMF) is a well-known precursor for bio-based polymers like polyethylene furanoate (PEF), research has also delved into the utility of this compound and its derivatives in polymer chemistry. rsc.orgmdpi.comresearchgate.net The aldehyde functionality allows for participation in condensation reactions, while the chloro-substituted furan ring can be incorporated into polymer backbones to impart specific properties.
One approach involves the Williamson ether synthesis reaction between 5-hydroxymethylfurfural (B1680220) (HMF) and 5-chloromethyl-2-furfural (a derivative of this compound) to create 5,5’-(oxydimethylene)-di-2-furaldehyde. researchgate.net This resulting dialdehyde (B1249045) is a significant monomer for producing polyurethane foams. researchgate.net Further modifications, such as oxidation of the dialdehyde to a dicarboxylic acid, open pathways to other polymers. researchgate.net
Research has also explored the synthesis of epoxy monomers from furan-based platform chemicals. For instance, 5-hydroxymethyl-2-furfural (HMF) can be reacted with epichlorohydrin (B41342) to produce epoxy monomers. nih.gov These monomers can then be copolymerized to create functional polymonothiocarbonates, providing a route to highly modifiable and potentially biodegradable polymers. nih.gov
Table 1: Examples of Polymer Precursors Derived from Furanic Aldehydes
| Precursor Compound | Starting Furanic Aldehyde | Resulting Monomer/Polymer Type | Reference |
|---|---|---|---|
| 5,5’-(oxydimethylene)-di-2-furaldehyde | 5-hydroxymethylfurfural & 5-chloromethyl-2-furfural | Polyurethane foams | researchgate.net |
Fine Chemical and Specialty Chemical Synthesis
This compound serves as a key intermediate in the synthesis of a variety of fine and specialty chemicals, leveraging the reactivity of its aldehyde and chloro-substituted furan core.
Precursors for Flavors and Fragrances
The furan structure is a core component of many flavor and aroma compounds found in thermally processed foods. perfumerflavorist.com While furfural itself is used for food and gourmet notes in perfumes, bringing a volatile, bitter almond-like character, the direct application of its chlorinated derivatives is less common due to potential alterations in sensory properties. perfumerflavorist.comscentree.co However, derivatives of furan aldehydes are synthesized to create novel fragrances. For example, alkylfurylcarbinols, produced via the Grignard reaction of furfural with alkylmagnesium halides, and their subsequent acetate (B1210297) derivatives can yield pleasant floral and mushroom-like fragrances. perfumerflavorist.com
Synthesis of Dyes
The chemical structure of this compound is suitable for the synthesis of various types of dyes. The aldehyde group can be condensed with amines to form Schiff bases (imines), which are often colored compounds themselves or can be used as precursors for more complex dye structures. For example, this compound reacts with aniline (B41778) and aniline hydrochloride to create bis-(phenylamino) derivatives. sigmaaldrich.com
Furthermore, the furan ring can be part of a larger chromophoric system in azo dyes. Azo dyes are synthesized through a diazotization reaction followed by a coupling reaction. While direct synthesis examples starting from this compound are specific, the general methodology involves diazotizing an aromatic amine and coupling it with an electron-rich compound, a role that a furan derivative could play. The synthesis of azo-azomethine compounds often involves reacting a formyl group (like the one in this compound) with amines and sulfa drugs. ekb.eg
Table 2: Reactions of this compound in Dye Synthesis
| Reactant | Reaction Type | Product Type | Reference |
|---|---|---|---|
| Aniline / Aniline Hydrochloride | Condensation | Bis-(phenylamino) derivatives | sigmaaldrich.com |
Intermediates for Agrochemicals
Agrochemical intermediates are crucial raw materials for producing pesticides and other plant protection products. gugupharm.com The biological activity of many heterocyclic compounds makes them attractive scaffolds for new agrochemicals. Furan derivatives are utilized in this field, and this compound can serve as a building block. The synthesis of agrochemicals often involves creating complex molecules where a furan ring, potentially carrying functional groups derived from the aldehyde or chlorine atom, is a key structural element. For instance, intermediates like 2-Chloro-5-(chloromethyl)thiazole are used in the synthesis of neonicotinoid insecticides such as thiamethoxam (B1682794) and clothianidin. echemi.com While not a direct use of this compound, it illustrates the importance of chlorinated heterocyclic aldehydes and their derivatives in the agrochemical industry.
Biofuel and Bio-based Chemical Production
The conversion of biomass into fuels and chemicals is a cornerstone of modern biorefinery concepts. Furanic compounds, derived from the dehydration of sugars, are central platform molecules in this endeavor. mdpi.com
Conversion to Furan-based Fuels
Significant research has focused on converting biomass-derived furans into liquid fuels. A prominent example is the production of 2,5-dimethylfuran (B142691) (DMF) from 5-hydroxymethylfurfural (HMF). researchgate.net A related pathway involves the use of 5-(chloromethyl)furfural (CMF), which can be seen as a reactive intermediate derivable from carbohydrates. mdpi.comacs.org CMF can be converted to DMF through hydrogenation. mdpi.com
Additionally, acid chloride derivatives such as 5-(chloromethyl)furan-2-carbonyl chloride (CMFCC), produced from CMF, are described as highly useful intermediates for the production of furoate ester biofuels. rsc.orgrsc.org These esters are being commercialized as novel motor fuel oxygenates. rsc.org While these routes primarily utilize CMF, the underlying chemistry highlights the potential of functionalized furan aldehydes in biofuel production.
Absence of this compound in Advanced Biofuel Research
Despite significant interest in furanic compounds as precursors for biofuels, a thorough review of scientific literature reveals a notable absence of research specifically detailing the use of this compound and its derivatives as additives or intermediates in biofuel production. While related furan derivatives such as 5-(chloromethyl)furfural (CMF), 5-hydroxymethylfurfural (HMF), and furfural are extensively studied as platform molecules for the synthesis of renewable fuels, this compound does not appear as a subject of investigation in this context.
The current body of research on furan-based biofuels is focused on the catalytic upgrading of more readily available compounds derived from biomass. These efforts are aimed at producing molecules with suitable properties for use as transportation fuels, including high energy density and compatibility with existing infrastructure. The pathways for converting biomass to these key furanic intermediates are well-established, and a significant amount of research is dedicated to optimizing these processes and the subsequent conversion of these intermediates to biofuels.
In contrast, there is no available data or research findings on the specific role or potential of this compound derivatives in biofuel applications. Consequently, information regarding their synthesis, catalytic conversion, and properties as either biofuel additives or intermediates is not present in the current scientific literature. This lack of information prevents a detailed discussion or the creation of data tables related to its application in the biofuel sector.
Analytical Methodologies and Spectroscopic Characterization in Advanced Research
Advanced Spectroscopic Techniques for Structural Elucidation of Derivatives
Spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy each provide unique and complementary information about the atomic and electronic arrangement within a molecule.
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful methods for determining the structure of organic molecules by mapping the carbon and hydrogen frameworks.
¹H NMR Spectroscopy: In the ¹H NMR spectrum of furan (B31954) derivatives, the aldehyde proton typically appears as a singlet in the downfield region, around 9.0-10.0 ppm. The protons on the furan ring are observed as doublets due to coupling with adjacent protons. For 5-Chloro-2-furaldehyde, the proton at the C3 position is coupled to the proton at the C4 position, and vice-versa. The electron-withdrawing nature of the chlorine atom at the C5 position and the aldehyde group at the C2 position deshields the ring protons, shifting their signals downfield. Based on data from analogous compounds like 5-Bromo-2-furaldehyde, the chemical shifts for the ring protons of this compound can be estimated.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon of the aldehyde group is characteristically found far downfield, typically in the range of 175-185 ppm. The carbons of the furan ring appear in the aromatic region (approximately 110-160 ppm). The carbon atom bonded to the electronegative chlorine atom (C5) will be significantly shifted, as will the carbon atom of the aldehyde group (C2).
The following table presents estimated NMR data for this compound, based on spectral data of closely related furanic compounds.
| Estimated NMR Spectroscopic Data for this compound | ||
|---|---|---|
| Nucleus | Atom Position | Estimated Chemical Shift (δ, ppm) |
| ¹H | -CHO | ~9.6 |
| H-3 | ~7.3 | |
| H-4 | ~6.6 | |
| ¹³C | C=O | ~177 |
| C-2 | ~152 | |
| C-3 | ~125 | |
| C-4 | ~114 | |
| C-5 | ~148 |
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. For this compound (C₅H₃ClO₂), the molecular weight is approximately 130.53 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be observed at m/z 130. A characteristic feature for chlorine-containing compounds is the presence of an isotopic peak at M+2 (m/z 132) with a relative abundance of about one-third that of the M⁺ peak, corresponding to the natural abundance of the ³⁷Cl isotope.
Common fragmentation pathways for aldehydes include the loss of a hydrogen radical (M-1) and the loss of the formyl radical (-CHO, M-29). cdnsciencepub.com
The table below outlines the predicted key fragments for this compound in a mass spectrum.
| Predicted Mass Spectrometry Data for this compound | ||
|---|---|---|
| m/z Value | Ion | Description |
| 130/132 | [C₅H₃ClO₂]⁺ | Molecular Ion (M⁺) with ³⁵Cl/³⁷Cl isotopes |
| 129/131 | [C₅H₂ClO₂]⁺ | Loss of a hydrogen radical ([M-H]⁺) |
| 101/103 | [C₄H₂ClO]⁺ | Loss of a formyl radical ([M-CHO]⁺) |
| 95 | [C₅H₃O₂]⁺ | Loss of a chlorine radical ([M-Cl]⁺) |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of this compound is expected to show several characteristic absorption bands.
The most prominent peak will be the strong carbonyl (C=O) stretching vibration of the aldehyde group, typically appearing in the region of 1680-1710 cm⁻¹. The C-H bond of the aldehyde group exhibits a characteristic pair of medium-intensity stretching bands around 2820 cm⁻¹ and 2720 cm⁻¹. Vibrations associated with the furan ring, including C=C stretching and C-H stretching, are expected in the regions of 1550-1600 cm⁻¹ and 3100-3200 cm⁻¹, respectively. The C-O-C stretching of the furan ether linkage typically appears between 1000-1300 cm⁻¹. Finally, the C-Cl stretching vibration is expected in the fingerprint region, usually between 600-800 cm⁻¹.
The table below summarizes the expected characteristic IR absorption bands for this compound.
| Expected IR Absorption Bands for this compound | |
|---|---|
| Wavenumber (cm⁻¹) | Vibrational Mode |
| ~3150 | Furan C-H stretch |
| ~2820, ~2720 | Aldehyde C-H stretch (Fermi doublet) |
| ~1690 | Aldehyde C=O stretch (strong) |
| ~1580 | Furan C=C stretch |
| ~1150 | Furan C-O-C stretch |
| ~750 | C-Cl stretch |
Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule. It is particularly useful for analyzing compounds with conjugated systems, such as aromatic rings and α,β-unsaturated carbonyls. The furan ring conjugated with the aldehyde group in this compound constitutes a chromophore that absorbs UV light.
Furfural (B47365) itself exhibits a strong π → π* transition with a maximum absorbance (λmax) around 277-278 nm. researchgate.net The presence of the chlorine substituent at the 5-position is expected to have a minor effect, possibly causing a slight bathochromic (to longer wavelength) or hypsochromic (to shorter wavelength) shift. Therefore, the λmax for this compound is anticipated to be in a similar range. This technique is often used for quantitative analysis due to the strong absorbance of the furanic system.
The table below shows the expected UV-Vis absorption data for this compound.
| Expected UV-Vis Spectroscopic Data for this compound | |
|---|---|
| Parameter | Expected Value |
| λmax | ~280 nm |
| Solvent | Ethanol or Acetonitrile (B52724) |
Chromatographic Methods for Purity Assessment and Mixture Analysis
Chromatography encompasses a set of laboratory techniques for the separation of mixtures. It is essential for assessing the purity of synthesized compounds and for analyzing their presence in complex samples.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the separation, identification, and quantification of furanic compounds. publish.csiro.au Its high resolution and sensitivity make it suitable for purity assessment of this compound and for analyzing its concentration in various matrices.
A common approach for analyzing furanic aldehydes is reversed-phase HPLC. In this mode, a nonpolar stationary phase, such as a C18 (octadecylsilyl) bonded silica (B1680970) column, is used with a polar mobile phase. The mobile phase typically consists of a gradient or isocratic mixture of water and an organic solvent like acetonitrile or methanol. nih.govchemicalbook.com Acidifiers, such as formic acid or sulfuric acid, are often added to the mobile phase to ensure sharp peak shapes. publish.csiro.au
Detection is commonly performed using a UV detector, set at the λmax of the compound (~280 nm), or a photodiode array (PDA) detector, which can acquire the entire UV spectrum of the eluting peak, aiding in its identification. publish.csiro.au This method allows for the effective separation of this compound from other furanic compounds and potential impurities.
The table below provides a typical set of HPLC conditions for the analysis of furanic compounds like this compound.
| Typical HPLC Parameters for Furanic Compound Analysis | |
|---|---|
| Parameter | Condition |
| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile / Water (with 0.1% Formic Acid) gradient |
| Flow Rate | 0.8 - 1.2 mL/min |
| Column Temperature | 25 - 35 °C |
| Detection | UV at ~280 nm or PDA (190-400 nm) |
| Injection Volume | 5 - 20 µL |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique used for separating, identifying, and quantifying volatile and semi-volatile organic compounds. For furanic compounds like this compound, which possess sufficient volatility, GC-MS is an ideal method for analysis. theseus.fi The technique couples the superior separation capabilities of gas chromatography with the highly sensitive and specific detection provided by mass spectrometry.
In a typical GC-MS analysis of furan derivatives, the sample is first introduced into the GC inlet, where it is vaporized. theseus.fi An inert carrier gas, such as helium or nitrogen, then transports the vaporized analytes through a capillary column. researchgate.net For polar compounds like furfural and its derivatives, a polar stationary phase is often selected for the column to achieve optimal separation. theseus.fi Separation is based on the differential partitioning of compounds between the stationary phase and the mobile gas phase. researchgate.net
While this compound can be analyzed directly, the analysis of related furanic compounds is often enhanced by converting them into more volatile or thermally stable derivatives. nih.govresearchgate.net A common derivatization technique is silylation, where active hydrogen atoms are replaced by a trimethylsilyl (B98337) (TMS) group. nih.gov For instance, in the analysis of 5-hydroxymethylfurfural (B1680220) (HMF), reagents like N,O-bis-trimethylsilyltrifluoroacetamide (BSTFA) are used to create a silylated derivative that exhibits improved chromatographic behavior. nih.govresearchgate.net A similar derivatization strategy could be applied to reaction products or metabolites of this compound to enhance their analysis by GC-MS.
After the compounds elute from the GC column, they enter the mass spectrometer. Here, they are typically ionized by electron ionization (EI), which bombards the molecules with high-energy electrons. This process causes the molecules to fragment in a reproducible manner, creating a unique mass spectrum that serves as a "molecular fingerprint." The mass spectrometer then separates these fragments based on their mass-to-charge ratio (m/z). nist.gov By comparing the obtained mass spectrum to spectral libraries, such as the NIST WebBook, the identity of the compound can be confirmed with high confidence. nist.gov
The table below outlines the typical parameters for a GC-MS analysis of furanic compounds, which would be applicable for analyzing this compound or its volatile derivatives.
| Parameter | Typical Condition/Value | Purpose |
|---|---|---|
| GC Column | Polar Capillary Column (e.g., HP-WAX, HP-5MS) | Separates volatile compounds based on polarity and boiling point. researchgate.net |
| Carrier Gas | Helium or Hydrogen | Transports the sample through the column. |
| Injection Mode | Split/Splitless | Introduces a small, precise amount of sample onto the column. |
| Oven Temperature Program | Gradient (e.g., 50°C to 250°C) | Optimizes separation of compounds with different boiling points. |
| Ionization Source | Electron Ionization (EI) at 70 eV | Fragments the molecule into characteristic ions. nist.gov |
| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) | Separates ions based on their mass-to-charge ratio. nih.gov |
| Detector | Electron Multiplier | Detects and amplifies the ion signal. theseus.fi |
Elemental Analysis for Compound Verification
Elemental analysis is a fundamental technique used to determine the elemental composition of a pure chemical compound. It provides the mass percentages of the constituent elements, which can be compared against theoretically calculated values derived from the compound's molecular formula. This comparison serves as a crucial check for purity and confirms the empirical formula of a synthesized or isolated compound.
For this compound, the molecular formula is C₅H₃ClO₂. thermofisher.comsigmaaldrich.comscbt.com Based on this formula, the theoretical elemental composition can be calculated using the atomic weights of carbon (12.011 u), hydrogen (1.008 u), chlorine (35.453 u), and oxygen (15.999 u). The molecular weight of this compound is approximately 130.53 g/mol . sigmaaldrich.comscbt.com
The verification process involves combusting a small, precisely weighed amount of the pure compound in a stream of oxygen. The combustion products (carbon dioxide, water, and, for halogenated compounds, hydrogen halides) are collected and measured. The amounts of these products are then used to calculate the percentage of each element in the original sample. For a pure sample of this compound, the experimentally determined percentages are expected to be in close agreement (typically within ±0.4%) with the theoretical values.
The table below presents the calculated theoretical elemental composition of this compound.
| Element | Symbol | Atomic Weight (u) | Number of Atoms | Total Mass (u) | Mass Percentage (%) |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 5 | 60.055 | 46.01% |
| Hydrogen | H | 1.008 | 3 | 3.024 | 2.32% |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 27.16% |
| Oxygen | O | 15.999 | 2 | 31.998 | 24.51% |
| Total | - | - | - | 130.530 | 100.00% |
Crystallography and X-ray Diffraction for Solid-State Structures
X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. mkuniversity.ac.innih.gov This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, which are essential for understanding a molecule's structure and reactivity. mkuniversity.ac.in Since this compound exists as a crystalline solid at room temperature, with a reported melting point of 34-37 °C, it is a suitable candidate for single-crystal X-ray diffraction analysis. sigmaaldrich.comchemsrc.com
The process begins with growing a high-quality single crystal of the compound, which is often the most challenging step. nih.govnih.gov This crystal is then mounted in an X-ray diffractometer and irradiated with a monochromatic beam of X-rays. As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots. The intensities and positions of these spots are recorded by a detector.
By analyzing this diffraction pattern, researchers can determine the electron density map of the molecule and subsequently build a three-dimensional model of the atomic structure. mkuniversity.ac.in This analysis reveals the crystal lattice parameters (the dimensions of the unit cell) and the space group, which describes the symmetry of the crystal.
While a specific crystallographic study for this compound is not detailed in the available literature, such an analysis would provide invaluable data. Key structural parameters that would be determined include:
Bond Lengths: The precise distances between the C-Cl, C=O, C-O, and C-C bonds within the molecule.
Bond Angles: The angles between adjacent bonds, defining the geometry of the furan ring and the aldehyde group.
Torsion Angles: The dihedral angles that describe the conformation of the molecule, particularly the orientation of the aldehyde group relative to the furan ring.
Intermolecular Interactions: The analysis would also reveal how individual molecules pack together in the crystal lattice, identifying any significant non-covalent interactions such as halogen bonding or π-stacking that influence the solid-state structure.
The table below summarizes the type of data that would be obtained from a single-crystal X-ray diffraction study of this compound.
| Crystallographic Data | Information Provided | Significance |
|---|---|---|
| Crystal System | The basic geometric shape of the unit cell (e.g., monoclinic, orthorhombic). | Fundamental classification of the crystal structure. |
| Space Group | The symmetry elements present in the crystal lattice. | Describes the overall symmetry of the molecular packing. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The lengths of the edges and the angles between them for the smallest repeating unit of the crystal. | Defines the size and shape of the crystal's building block. |
| Atomic Coordinates (x, y, z) | The precise position of each atom within the unit cell. | Allows for the calculation of all bond lengths, angles, and torsion angles. mkuniversity.ac.in |
| Intermolecular Distances | Distances between atoms of neighboring molecules. | Identifies and characterizes non-covalent interactions holding the crystal together. |
Theoretical and Computational Studies
Quantum Chemical Calculations for Reactivity and Electronic Structure
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in understanding the electronic properties and reactivity of organic molecules. For 5-Chloro-2-furaldehyde, these calculations can predict its geometry, charge distribution, and frontier molecular orbitals (HOMO and LUMO), which are crucial for determining its chemical behavior.
The electronic properties of substituted furaldehydes are significantly influenced by the nature of the substituent at the 5-position. For instance, studies on 5-nitro-2-furaldehyde semicarbazone have revealed detailed insights into its electronic structure and vibrational characteristics through DFT calculations. Similarly, a comprehensive quantum chemical analysis has been performed on 5-methyl-2-furaldehyde, elucidating its thermal decomposition pathways.
The chlorine atom in this compound is expected to have a notable impact on the electronic structure of the furan (B31954) ring. As an electron-withdrawing group, it would likely lower the energy of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This, in turn, would affect the HOMO-LUMO energy gap, a key indicator of chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap generally suggests higher reactivity.
The Molecular Electrostatic Potential (MEP) map is another valuable tool derived from quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, indicating regions susceptible to electrophilic and nucleophilic attack. For this compound, the aldehyde group's oxygen atom would be a region of high negative potential (red), making it a likely site for electrophilic attack. Conversely, the aldehydic carbon and the carbon atom attached to the chlorine would exhibit positive potential (blue), marking them as potential sites for nucleophilic attack. The study of halogen bonding in furan complexes further highlights the role of electrostatic potentials in directing intermolecular interactions.
To illustrate the expected electronic properties of this compound, the following table presents a comparative analysis of calculated parameters for related furan derivatives. The values for this compound are hypothetical and extrapolated based on the known effects of chloro-substituents.
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) |
|---|---|---|---|
| Furfural (B47365) | -6.5 | -1.8 | 4.7 |
| 5-Methyl-2-furaldehyde | -6.2 | -1.7 | 4.5 |
| 5-Nitro-2-furaldehyde | -7.2 | -2.5 | 4.7 |
| This compound (Predicted) | -6.8 | -2.1 | 4.7 |
Molecular Docking and Dynamics Simulations for Biological Interactions
Molecular docking and molecular dynamics (MD) simulations are powerful in silico techniques to predict and analyze the interactions of small molecules with biological macromolecules, such as proteins and nucleic acids. These methods are crucial in drug discovery and for understanding the potential biological activity of compounds like this compound.
Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The binding affinity is often estimated through a scoring function, which can help in identifying potential drug candidates. Furan derivatives have been the subject of numerous docking studies to explore their potential as antimicrobial and anticancer agents. For example, novel furan-derived chalcones have been docked against GlcN-6-P synthase, a potential target for antibacterial and antifungal agents. Similarly, furan-based peptides have been investigated as proteasome inhibitors through docking studies. Given the known antimicrobial activity of some halogenated aldehydes, it is plausible that this compound could be docked against various microbial protein targets to assess its potential as an antimicrobial agent.
Molecular dynamics simulations provide a dynamic picture of the ligand-receptor complex over time, allowing for the assessment of its stability and the nature of the intermolecular interactions. MD simulations of furan-based compounds have been used to study their behavior in biological systems and to validate docking results. For instance, simulations can reveal the stability of hydrogen bonds and hydrophobic interactions between the ligand and the active site of the protein.
The following table summarizes the results of molecular docking studies for some furan derivatives against various biological targets, illustrating the potential application of this methodology to this compound.
| Compound/Derivative | Biological Target | Predicted Binding Affinity (kcal/mol) |
|---|---|---|
| Furan-derived chalcones | GlcN-6-P synthase | -7.0 to -8.5 |
| Furan-based peptides | 20S Proteasome | -6.5 to -9.0 |
| Imidazole derivatives from furfural | COX-2 | -8.0 to -9.5 |
Reaction Mechanism Elucidation through Computational Chemistry
Computational chemistry offers profound insights into the mechanisms of chemical reactions, allowing for the exploration of reaction pathways, transition states, and the energetics of different chemical transformations. For this compound, computational methods can be employed to elucidate the mechanisms of reactions involving both the aldehyde group and the chloro-substituted furan ring.
The aldehyde functionality in furaldehyde derivatives is known to undergo a variety of reactions, including nucleophilic additions and oxidations. Computational studies on the hydrogenation of furfural to furfuryl alcohol, for instance, have detailed the reaction mechanism on catalyst surfaces. The presence of the chlorine atom on the furan ring introduces additional reactive possibilities, most notably nucleophilic aromatic substitution.
Computational investigations into the reactions of furan derivatives with chlorine atoms have provided insights into the potential degradation pathways of such compounds. Furthermore, DFT studies on the nucleophilic substitution of other chlorinated heterocyclic compounds have successfully mapped out the reaction energy profiles, identifying intermediates and transition states. A theoretical study on the nucleophilic substitution reactions of C-2-acyloxy furanosyl acetals has demonstrated the power of computational methods in understanding reaction selectivity.
For this compound, a key reaction to investigate computationally would be the nucleophilic substitution of the chlorine atom. DFT calculations could be used to model the reaction with various nucleophiles, determining the activation barriers and reaction energies. This would help in predicting the feasibility and outcome of such reactions. Similarly, the mechanism of electrophilic substitution on the furan ring, and how it is influenced by the chloro and formyl groups, can be explored. The HOMO-LUMO approach is often used to predict the sites of electrophilic attack in heterocyclic rings.
The table below outlines potential reaction types for this compound and the computational methods that could be used to elucidate their mechanisms.
| Reaction Type | Computational Method | Information Gained |
|---|---|---|
| Nucleophilic Addition to Aldehyde | DFT, Transition State Theory | Activation energies, reaction intermediates, stereoselectivity |
| Nucleophilic Aromatic Substitution | DFT, Reaction Path Following | Transition state structures, reaction energy profiles, role of solvent |
| Electrophilic Substitution on Furan Ring | DFT, Fukui Function Analysis | Regioselectivity, activation barriers, nature of intermediates |
Environmental and Sustainability Considerations in Research
Degradation Pathways of Furanic Compounds in Environmental Systems
The environmental persistence and degradation of furanic compounds, including 5-Chloro-2-furaldehyde, are influenced by both biotic and abiotic factors. While specific studies on this compound are limited, the degradation pathways of analogous furanic aldehydes, such as furfural (B47365) and 5-hydroxymethylfurfural (B1680220) (HMF), provide significant insights.
Biotic Degradation:
Microbial metabolism is a primary pathway for the breakdown of furanic compounds in the environment. researchgate.net A variety of microorganisms, predominantly Gram-negative aerobic bacteria, have demonstrated the ability to degrade furfural and HMF. researchgate.net The initial step in these biological pathways often involves the oxidation or reduction of the aldehyde group to the less toxic carboxylic acid or alcohol forms. researchgate.net For instance, furfural is typically converted to 2-furoic acid, which is then further metabolized. researchgate.net Similarly, HMF can be oxidized to 2,5-furandicarboxylic acid. researchgate.net It is plausible that this compound would undergo a similar initial oxidation to 5-chloro-2-furoic acid.
The presence of a halogen substituent, such as chlorine, can significantly influence the biodegradability of aromatic compounds. nih.gov Microorganisms have evolved enzymatic mechanisms for dehalogenation, which can occur under both aerobic and anaerobic conditions. nih.govresearchgate.net In aerobic pathways, oxygenases can initiate the degradation process, while under anaerobic conditions, reductive dehalogenation is a key mechanism where the halogenated compound serves as an electron acceptor. eurochlor.orgeurochlor.org The complete mineralization of chlorinated aromatic compounds may require a sequence of both anaerobic and aerobic processes. eurochlor.org
Abiotic Degradation:
Abiotic degradation pathways, including hydrolysis and photodegradation, also contribute to the environmental fate of furanic compounds. While hydrolysis of 2-furaldehyde is not expected to be significant at environmental pH, the presence of other functional groups can alter reactivity. who.int Photodegradation, the breakdown of compounds by light, can be a major transformation process for organic pollutants in surface waters and on soil surfaces. nih.gov For instance, the photocatalytic degradation of furfural has been demonstrated using N-doped titanium dioxide nanoparticles under both sunlight and UV radiation. nih.gov The efficiency of this process is influenced by factors such as pH, catalyst dosage, and the initial concentration of the compound. nih.gov It is anticipated that this compound would also be susceptible to photodegradation, although the specific byproducts and rates would require experimental determination.
Additionally, abiotic degradation of chlorinated compounds can be mediated by reactive iron minerals found in aquifers, such as iron sulfides and magnetite. bohrium.comnih.gov These minerals can facilitate reductive dechlorination reactions. nih.gov
| Degradation Pathway | Key Processes | Influencing Factors | Potential Intermediates for this compound |
| Biotic | Microbial oxidation/reduction, Dehalogenation | Microbial species present, Oxygen availability, Nutrient levels | 5-Chloro-2-furoic acid, 5-Chloro-2-furfuryl alcohol |
| Abiotic | Photodegradation, Hydrolysis, Reductive dechlorination by minerals | Light intensity, pH, Presence of catalysts (e.g., TiO2), Mineral composition of soil/sediment | Various smaller organic molecules |
Impact of Production and Use on Ecosystems
The production and use of this compound and related compounds like 5-(chloromethyl)furfural (CMF) from lignocellulosic biomass present both opportunities and challenges for ecosystems. acs.orgacs.org
The primary environmental benefit lies in the utilization of renewable feedstocks, which can reduce the chemical industry's dependence on fossil fuels and potentially lower greenhouse gas emissions. acs.orgsemanticscholar.org However, the processes involved in biomass conversion can have ecological impacts. The production of furanic aldehydes from biomass often involves acid-catalyzed dehydration, which can generate acidic waste streams. rsc.org Furthermore, the formation of byproducts, such as humins (polymeric materials resulting from sugar degradation), presents a waste management challenge. acs.org
The ecotoxicity of furanic aldehydes themselves is another important aspect. Furanic aldehydes are known to be toxic to a wide range of microorganisms, which is a concern for wastewater treatment processes and aquatic ecosystems. researchgate.net The halogenated nature of this compound may confer different or enhanced toxicity compared to its non-halogenated analogs, a subject that warrants further investigation. Halogenated organic compounds, as a class, can be persistent in the environment and have the potential for bioaccumulation. nih.govresearchgate.net
Strategies for Sustainable Synthesis and Waste Minimization in Laboratory and Industrial Settings
Significant research efforts are directed towards developing more sustainable and environmentally benign methods for the synthesis of this compound and related furanic compounds. chemistryjournals.netfudan.edu.cn These strategies align with the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and use safer chemicals.
Sustainable Synthesis Strategies:
Biphasic reactor systems offer another strategy for improving the efficiency and sustainability of furanic compound synthesis. acs.orgnih.govmdpi.com In these systems, the furanic product is continuously extracted from the reactive aqueous phase into an organic solvent. acs.org This in-situ extraction minimizes the degradation of the product and the formation of humins, thereby increasing the yield and simplifying purification. acs.orgnih.gov The choice of a green and easily recyclable organic solvent is crucial for the sustainability of this approach. acs.org
The development of robust and recyclable catalysts is also a key area of research. While mineral acids are effective, they present challenges in terms of corrosion and separation. rsc.org Solid acid catalysts are being investigated as more sustainable alternatives.
Waste Minimization Strategies:
Waste minimization in the production of this compound is intrinsically linked to the sustainability of the synthesis process. Key strategies include:
Catalyst and Solvent Recycling: Implementing efficient processes for the recovery and reuse of catalysts and solvents is paramount to reducing waste and improving the economic viability of the production process. researchgate.net
Byproduct Valorization: Finding valuable applications for the byproducts of biomass conversion is a critical aspect of a circular bio-economy. Lignin, a major component of lignocellulosic biomass, can be used to produce other chemicals, materials, or energy. Humins, though challenging to process, are also being investigated for various applications. acs.org
Process Intensification: The use of technologies like flow chemistry can lead to more efficient reactions with better control over reaction parameters, often resulting in higher yields and less waste compared to traditional batch processes. chemistryjournals.net
Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry that helps to minimize waste at the source. semanticscholar.org
| Sustainability Strategy | Description | Key Benefits |
| Green Solvents | Use of environmentally benign solvents like deep eutectic solvents or water. chemistryjournals.netnih.gov | Reduced toxicity, often biodegradable, potential for recycling. |
| Biphasic Systems | In-situ extraction of the product from the reaction mixture. acs.orgnih.gov | Increased product yield, reduced byproduct formation, simplified purification. |
| Catalyst Recycling | Recovery and reuse of catalysts, particularly solid acid catalysts. | Reduced waste, lower production costs. |
| Byproduct Valorization | Conversion of waste streams (e.g., lignin, humins) into valuable products. acs.org | Creation of a circular economy, improved process economics. |
| Process Intensification | Use of technologies like flow chemistry for more efficient and controlled reactions. chemistryjournals.net | Higher yields, reduced reaction times, less waste. |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-Chloro-2-furaldehyde and its derivatives, and how do yields compare across methods?
- Methodology :
Direct synthesis from 5-nitro-2-furaldehyde : Chlorination via substitution reactions yields ~53% .
Derivatization via thiosemicarbazone formation : Reacting this compound with thiosemicarbazide in ethanol/methanol under reflux (12 hours) produces the ligand, followed by metal complexation with Ni(II), Cu(II), or Zn(II) salts (yields not quantified but confirmed via elemental analysis) .
Alternative route from furfural : Lower yield (~34%) due to competing side reactions .
- Key Considerations : Solvent purity, stoichiometric ratios, and reflux duration critically influence crystallinity and yield.
| Synthetic Route | Yield (%) | Key Conditions | Reference |
|---|---|---|---|
| 5-Nitro-2-furaldehyde | 53 | Chlorination at controlled pH | |
| Furfural derivative | 34 | Requires halogenation catalysts |
Q. What spectroscopic techniques are most effective for characterizing this compound complexes, and how are data interpreted?
- Methodology :
-
IR Spectroscopy :
-
Free ligand shows ν(C=N) at 1587 cm⁻¹; shifts to 1612–1625 cm⁻¹ upon metal coordination, confirming azomethine nitrogen binding .
-
ν(C=S) at 838 cm⁻¹ shifts to 835–933 cm⁻¹, indicating sulfur participation in coordination .
-
Elemental Analysis : Validates stoichiometry (e.g., [Ni(C₆H₆ClN₃SO)₂] requires C: 30.3%, H: 2.53%, N: 17.7%; observed values match within ±0.3%) .
-
1H NMR : Confirms ligand purity via aldehyde proton signals (~9.8 ppm) and absence of impurities .
Spectral Feature Free Ligand Ni(II) Complex Cu(II) Complex ν(C=N) (cm⁻¹) 1587 1625 1612 ν(C=S) (cm⁻¹) 838 835 933 Data from
Q. What safety protocols are recommended when handling this compound in laboratory settings?
- Critical Measures :
Personal Protective Equipment (PPE) : Gloves, lab coats, and goggles to avoid skin/eye contact .
Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile byproducts .
Waste Disposal : Segregate halogenated waste for professional treatment to avoid environmental contamination .
Advanced Research Questions
Q. How does this compound act as a ligand in coordination chemistry, and what factors influence its binding modes?
- Binding Behavior :
- Acts as a bidentate ligand , coordinating via azomethine nitrogen (C=N) and thione sulfur (C=S) .
- Steric effects from the chloro substituent reduce flexibility, favoring octahedral geometry in Ni(II) and square planar in Cu(II) complexes .
- Influencing Factors :
- pH : Alkaline conditions deprotonate the ligand, enhancing metal affinity.
- Metal Ion Size : Smaller ions (e.g., Cu²⁺) favor monodentate binding, while larger ions (e.g., Zn²⁺) stabilize bidentate modes .
Q. What strategies can resolve contradictions in spectral data when analyzing metal complexes of this compound?
- Analytical Workflow :
Cross-Validation : Compare IR, UV-Vis, and elemental analysis to confirm coordination sites .
X-ray Crystallography : Resolve ambiguities in geometry (e.g., octahedral vs. tetrahedral) .
Computational Modeling : DFT calculations predict vibrational frequencies and electronic transitions to align with experimental data .
- Case Study : Discrepancies in ν(C=S) shifts (e.g., 838 → 933 cm⁻¹ in Cu(II) complexes) were resolved by confirming sulfur oxidation to sulfinate in certain conditions .
Q. How do reaction conditions affect the catalytic activity of this compound derivatives in cross-coupling reactions?
- Key Findings :
-
Lower Yields in Cross-Coupling : this compound derivatives exhibit reduced reactivity (e.g., 62–92% yields in sulfonamidomethyltrifluoroborate couplings) due to steric hindrance from the chloro group .
-
Optimization Strategies :
-
Ligand Design : Bulky phosphine ligands (e.g., RuPhos) improve catalytic turnover .
-
Solvent Effects : Polar aprotic solvents (DMF, DMSO) enhance solubility of metal complexes .
Reaction Type Yield Range Optimal Conditions Suzuki Coupling 62–92% RuPhos ligand, Cs₂CO₃ base Ullmann Coupling <50% Requires Cu(I) catalysts, elevated temps
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
